molecular formula C21H31N3O B4066499 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine

Cat. No.: B4066499
M. Wt: 341.5 g/mol
InChI Key: WNNOQSNXEBEFEV-UHFFFAOYSA-N
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Description

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine is a complex organic compound that features a pyrazole ring fused with a piperidine ring

Scientific Research Applications

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine typically involves multi-step organic reactions. One common route includes the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring, followed by alkylation to introduce the piperidine moiety . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-16-6-7-19(13-17(16)2)21-20(14-22-23-21)15-24-10-8-18(9-11-24)5-4-12-25-3/h6-7,13-14,18H,4-5,8-12,15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNOQSNXEBEFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCC(CC3)CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine
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1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.